1-Phenyl-3-propyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Prediction Lipophilicity

Select this compound for SAR and lead optimization: its distinct 1-phenyl-3-propyl substitution delivers XlogP 2.7, MW 201.27 Da, and TPSA 43.8 Ų, meeting fragment-likeness criteria. The 5-amine group serves as a versatile nucleophilic handle for diversity-oriented synthesis, while the propyl chain acts as a lipophilic anchor for hydrophobic kinase pockets. This substitution pattern ensures reproducible BBB-permeability assessment and reliable downstream fused-heterocycle chemistry (e.g., pyrazolo[3,4-b]pyridines, reported 62–93% yield). Batch-specific QC (NMR/HPLC/GC) guarantees synthetic fidelity. Request quote for stock or custom synthesis.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1017781-36-0
Cat. No. B1499001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-propyl-1H-pyrazol-5-amine
CAS1017781-36-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1)N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-2-6-10-9-12(13)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3
InChIKeyFQRXJKWGQLGYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-propyl-1H-pyrazol-5-amine (CAS 1017781-36-0): Core Specifications and Procurement Baseline


1-Phenyl-3-propyl-1H-pyrazol-5-amine (CAS 1017781-36-0) is a 5-aminopyrazole derivative with a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . It belongs to the class of phenylpyrazoles, characterized by a pyrazole ring substituted with a phenyl group at the N1 position, a propyl chain at the C3 position, and an amine group at the C5 position [1]. This substitution pattern distinguishes it from other 5-aminopyrazoles, including its regioisomer 3-phenyl-1-propyl-1H-pyrazol-5-amine (CAS 3524-48-9), and confers specific physicochemical properties relevant to drug discovery and agrochemical research [2]. The compound is commercially available with reported purities ranging from 95% to 98% .

Why Generic Substitution Fails for 1-Phenyl-3-propyl-1H-pyrazol-5-amine in R&D Workflows


In-class 5-aminopyrazoles cannot be interchanged without consequence due to pronounced structure-activity and structure-property divergences driven by substitution patterns. The specific 1-phenyl-3-propyl substitution on the pyrazole core directly modulates lipophilicity (XlogP), conformational flexibility, and steric profile, which in turn govern membrane permeability, target engagement, and metabolic stability [1][2]. Even subtle changes, such as swapping the positions of the phenyl and propyl groups (regioisomerism) or shortening the alkyl chain, alter these physicochemical parameters in a quantifiable manner [3]. Consequently, SAR studies in related 5-aminopyrazole series demonstrate that biological activity, selectivity, and pharmacokinetic behavior are exquisitely sensitive to the nature and position of substituents [4]. Procurement of the exact compound with verified identity and purity is therefore a prerequisite for reproducible results in medicinal chemistry and agrochemical lead optimization.

Quantitative Differentiation Guide: 1-Phenyl-3-propyl-1H-pyrazol-5-amine vs. Closest Analogs


Enhanced Lipophilicity vs. 3-Methyl Analog Drives Membrane Permeability Predictions

The XlogP of 1-phenyl-3-propyl-1H-pyrazol-5-amine is 2.7, compared to 1.9 for the corresponding 3-methyl analog (1-phenyl-3-methyl-1H-pyrazol-5-amine, CAS 1131-18-6) [1][2]. This 0.8 log unit increase in lipophilicity is attributed to the propyl chain's additional methylene units and is expected to enhance passive membrane diffusion and CNS penetration potential [3].

Medicinal Chemistry ADME Prediction Lipophilicity

Increased Conformational Flexibility vs. 3-Methyl Analog for Target Induced-Fit Binding

1-Phenyl-3-propyl-1H-pyrazol-5-amine possesses 4 rotatable bonds, whereas the 3-methyl analog has only 1 rotatable bond [1][2]. The propyl chain introduces additional degrees of conformational freedom, which may allow the molecule to adopt a broader range of binding conformations within protein active sites, potentially enabling induced-fit interactions not accessible to the more rigid methyl analog [3].

Medicinal Chemistry Molecular Flexibility Structure-Based Design

Scaffold Versatility in Fused Heterocycle Synthesis vs. Less Reactive Analogs

5-Aminopyrazoles are established synthons for constructing fused pyrazoloazines and other heterocyclic systems, with reactivity order 5-NH2 > 1-NH > 4-CH [1][2]. The presence of the 5-amino group in 1-phenyl-3-propyl-1H-pyrazol-5-amine enables nucleophilic attack and cyclocondensation reactions that are not possible with 3-aminopyrazole regioisomers or N-unsubstituted analogs [3]. In synthetic studies, 5-aminopyrazoles have been condensed with α-oxoketene dithioacetals to yield pyrazolopyridines in yields ranging from 62% to 93% [4].

Synthetic Chemistry Building Block Fused Heterocycles

Verified Commercial Purity Grades Support Reproducible Research Outcomes

The compound is offered by multiple vendors with specified purity levels, including 95+% (with batch-specific NMR, HPLC, GC certificates) and NLT 98% (ISO-certified manufacturing) . In contrast, the regioisomer 3-phenyl-1-propyl-1H-pyrazol-5-amine (CAS 3524-48-9) is typically listed at 94-95% purity without guaranteed analytical documentation .

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 1-Phenyl-3-propyl-1H-pyrazol-5-amine Based on Differentiated Properties


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's elevated XlogP (2.7 vs. 1.9 for the methyl analog) [1] positions it as a promising core scaffold for designing blood-brain barrier permeable kinase inhibitors. Its 5-amino group serves as a nucleophilic handle for introducing diverse pharmacophores, while the propyl chain provides a lipophilic anchor that can occupy hydrophobic pockets in ATP-binding sites [2].

Synthesis of Fused Pyrazoloazine Libraries for Antitumor Screening

The 5-aminopyrazole core enables efficient access to fused heterocycles such as pyrazolo[3,4-b]pyridines via condensation with α-oxoketene dithioacetals, with reported yields of 62-93% for analogous substrates [3]. The specific 1-phenyl-3-propyl substitution pattern can be exploited to tune lipophilicity and steric bulk in the resulting fused systems, facilitating SAR exploration in anticancer programs [4].

Agrochemical Discovery Targeting Herbicidal 5-Amino-1-phenylpyrazole Motifs

5-Amino-1-phenylpyrazoles are established herbicides, and the 3-propyl substitution in this compound may confer favorable physicochemical properties for foliar uptake and translocation [5]. The compound's verified purity and batch-specific QC data ensure reliable structure-activity correlation in greenhouse and field trials.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 201.27 Da and TPSA of 43.8 Ų [6], the compound meets fragment-likeness criteria (MW < 300, TPSA < 60). Its 4 rotatable bonds [7] and well-defined substitution pattern make it a versatile starting point for fragment growing or scaffold hopping exercises aimed at generating novel chemical series with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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